molecular formula C23H26N2O3S B2931476 3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline CAS No. 899354-03-1

3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2931476
CAS No.: 899354-03-1
M. Wt: 410.53
InChI Key: DWGCWVXUXRHDEJ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, ethoxy, and methylpiperidinyl groups

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-3-28-18-11-12-21-20(14-18)23(25-13-7-8-17(2)16-25)22(15-24-21)29(26,27)19-9-5-4-6-10-19/h4-6,9-12,14-15,17H,3,7-8,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGCWVXUXRHDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the benzenesulfonyl group via sulfonylation. The ethoxy group can be introduced through an etherification reaction, while the methylpiperidinyl group is added via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinoline core.

Scientific Research Applications

3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 3-(Benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline
  • 3-(Benzenesulfonyl)-6-ethoxy-4-(3-ethylpiperidin-1-yl)quinoline
  • 3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)pyridine

Uniqueness

The uniqueness of 3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline lies in its specific combination of substituents, which confer distinct chemical and biological properties

Biological Activity

3-(Benzenesulfonyl)-6-ethoxy-4-(3-methylpiperidin-1-yl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number899354-03-1
Molecular FormulaC23H26N2O3S
Molecular Weight410.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The quinoline moiety is known for its ability to inhibit several enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation mechanisms .

Antimicrobial Activity

Quinoline derivatives have also shown promise as antimicrobial agents. The structure–activity relationship (SAR) studies suggest that modifications in the substituents can enhance their efficacy against various pathogens, including Mycobacterium tuberculosis and other bacterial strains .

Case Studies

  • Study on Antitubercular Activity : A related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 12.23 μM against M. tuberculosis, indicating potent antitubercular properties. The study emphasized that the introduction of specific functional groups significantly improved the activity compared to standard drugs like pyrazinamide .
  • Anticancer Evaluation : Another investigation assessed the cytotoxic effects of quinoline derivatives on different cancer cell lines, revealing that certain modifications led to enhanced selectivity and potency against tumor cells while sparing normal cells .

Research Findings

Recent literature highlights several important findings regarding the biological activity of related quinoline compounds:

  • Inhibition of Protein Kinases : Quinoline derivatives have been identified as effective inhibitors of various protein kinases, which are critical in cancer progression and other diseases .
  • Antiviral Properties : Some studies have suggested potential antiviral activities against viral infections, although specific data on this compound are still limited .

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